molecular formula C21H34 B13976464 Perhydrodibenzo[a,i]fluorene CAS No. 55256-24-1

Perhydrodibenzo[a,i]fluorene

Cat. No.: B13976464
CAS No.: 55256-24-1
M. Wt: 286.5 g/mol
InChI Key: AXAQHVIIZMRCDU-UHFFFAOYSA-N
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Description

Significance of Complex Polycyclic Saturated Hydrocarbons in Advanced Chemical Research

Complex polycyclic saturated hydrocarbons (PSHs) are a class of organic molecules that are attracting significant attention in various fields of chemical research. These compounds, composed of multiple fused saturated rings, are of interest in areas such as materials science and as potential components of high-performance fuels. researchgate.net The study of PSHs is crucial for understanding the fundamental relationships between molecular structure and physical properties like viscosity and density, which is vital for the development of advanced lubricant base stocks. ethernet.edu.et

The hydrogenation of polycyclic aromatic hydrocarbons (PAHs) is a key method for producing PSHs. mdpi.com This process, while converting readily available PAHs from sources like coal tar into valuable cycloalkanes, presents challenges due to the high resonance energy and steric hindrance of the aromatic precursors. mdpi.com The resulting PSHs, however, can exhibit exceptional properties such as high density and thermal stability, making them desirable for specialized applications. mdpi.com Research in this area also focuses on understanding the thermodynamics and kinetics of hydrogenation and dehydrogenation processes, which is essential for applications like liquid organic hydrogen carriers (LOHCs). researchgate.netnih.govacs.orgacs.org

Structural Framework of Perhydrodibenzo[a,i]fluorene: A Distinctive Polycyclic System

This compound, with the chemical formula C21H34, is a pentacyclic saturated hydrocarbon. echemi.comchemeo.com Its structure is derived from the complete hydrogenation of the aromatic compound dibenzo[a,i]fluorene. This process saturates all the aromatic rings, resulting in a complex, three-dimensional arrangement of fused cyclohexane (B81311) rings. The systematic name for this compound is pentacyclo[11.8.0.02,11.05,10.014,19]henicosane. echemi.com The intricate and rigid framework of this molecule contributes to its unique physical and chemical properties.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C21H34 echemi.comchemeo.com
Molecular Weight 286.49 g/mol chemeo.com
CAS Number 55256-24-1 chemeo.com
Systematic Name pentacyclo[11.8.0.02,11.05,10.014,19]henicosane echemi.com

This table is interactive. Users can sort and filter the data.

Overview of Existing Research on Related Fluorene (B118485) and Perhydro-Aromatic Architectures

Research on compounds related to this compound provides a valuable context for understanding its behavior. The parent aromatic compound, fluorene, and its derivatives are extensively studied for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. ujpronline.comresearchgate.net The synthesis of various fluorene derivatives is a well-established field, with numerous methods available for their preparation. researchgate.netthieme-connect.de

The study of perhydro-aromatic hydrocarbons, the fully saturated counterparts of PAHs, is also a significant area of research. These compounds are often investigated for their potential as high-density fuels and as components in advanced lubricants. researchgate.netoup.com The dehydrogenation of perhydro-PAHs is a key area of interest for hydrogen storage applications, with studies focusing on the reaction pathways and the development of efficient catalysts. researchgate.netnih.govacs.orgacs.org The separation and characterization of these complex mixtures often employ techniques like normal-phase high-performance liquid chromatography (HPLC). oup.com

Academic Research Gaps and the Rationale for In-depth Investigation of this compound

Despite the extensive research on both fluorene derivatives and perhydro-aromatic systems, a significant research gap exists specifically for this compound. While its basic properties are documented, detailed experimental and computational studies on its conformational analysis, stereoisomerism, and reactivity are limited. The complex three-dimensional structure of this compound suggests the possibility of multiple stereoisomers with distinct properties, an area that remains largely unexplored. rug.nl

A thorough investigation into the synthesis of specific stereoisomers of this compound and the characterization of their physical and chemical properties is warranted. Such studies would not only contribute to the fundamental understanding of complex PSHs but could also reveal novel applications. For instance, understanding the relationship between its specific stereochemistry and its bulk properties, such as viscosity and thermal stability, could be highly valuable for the design of next-generation lubricants and high-performance fluids. ucalgary.caucalgary.ca Furthermore, exploring its potential as a building block in supramolecular chemistry or materials science could open up new avenues of research.

Properties

CAS No.

55256-24-1

Molecular Formula

C21H34

Molecular Weight

286.5 g/mol

IUPAC Name

pentacyclo[11.8.0.02,11.05,10.014,19]henicosane

InChI

InChI=1S/C21H34/c1-3-7-16-14(5-1)9-11-18-19-12-10-15-6-2-4-8-17(15)21(19)13-20(16)18/h14-21H,1-13H2

InChI Key

AXAQHVIIZMRCDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC3C2CC4C3CCC5C4CCCC5

Origin of Product

United States

Synthetic Methodologies and Strategies for Perhydrodibenzo A,i Fluorene and Its Derivatives

Retrosynthetic Analysis of the Perhydrodibenzo[a,i]fluorene Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. rsc.orgmdpi.com

Key Bond Disconnections and Precursor Identification

The this compound skeleton is a non-planar, highly saturated system. Key strategic disconnections can be envisioned at the junctions of the fused rings. A primary disconnection strategy would involve breaking the bonds that form the central five-membered ring, a common approach in the synthesis of fluorene-type molecules. This leads to a substituted biphenyl (B1667301) system with appropriate side chains that can be cyclized in the forward sense.

Another powerful approach involves disconnections that simplify the polycyclic system into precursors amenable to powerful ring-forming reactions. For instance, a Diels-Alder disconnection could be envisaged, where the cyclohexene (B86901) rings are disconnected to reveal a diene and a dienophile. This strategy is particularly useful for constructing six-membered rings with good stereocontrol. mdpi.comresearchgate.netrsc.org

Further simplification of the precursors can be achieved through functional group interconversions. For example, a precursor containing carbonyl groups could be envisioned, which can be transformed into the required methylene (B1212753) groups via reduction reactions.

A plausible retrosynthetic pathway could start by disconnecting the C-C bonds of the central cyclopentane (B165970) ring, leading to a precursor with two biphenyl units connected by a three-carbon chain. This precursor could, in turn, be derived from simpler aromatic building blocks through coupling reactions.

Disconnection Strategy Precursor Type Forward Reaction
Central Ring DisconnectionSubstituted Biphenyl with side chainsIntramolecular Cyclization
Cycloaddition DisconnectionDiene and DienophileDiels-Alder Reaction
Functional Group InterconversionPolycyclic KetoneReduction

Stereochemical Considerations in Synthetic Route Design

The this compound molecule possesses multiple stereocenters, making stereochemical control a critical aspect of its synthesis. The spatial arrangement of atoms dramatically influences the molecule's physical and biological properties. wikipedia.org The fusion of the five rings can result in a variety of diastereomers.

During synthetic planning, it is crucial to consider reactions that proceed with high stereoselectivity. researchgate.net For instance, catalytic hydrogenation of an aromatic precursor often occurs via syn-addition of hydrogen atoms to the less sterically hindered face of the molecule. mdpi.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.

Cycloaddition reactions, such as the Diels-Alder reaction, are also known for their high degree of stereospecificity, allowing for the predictable formation of specific stereoisomers. researchgate.netnih.gov The stereochemistry of the starting diene and dienophile directly translates to the stereochemistry of the newly formed ring.

Intramolecular reactions can also be subject to stereoelectronic control, where the conformation of the acyclic precursor dictates the stereochemistry of the cyclized product. The design of substrates with appropriate stereodirecting groups is a common strategy to achieve the desired stereoisomer. rsc.org

Classical and Modern Approaches to Polycyclic Saturated Hydrocarbon Synthesis

The construction of the this compound core can be approached through a variety of synthetic methods, ranging from classical cycloadditions to modern catalytic transformations.

Cycloaddition Reactions in this compound Construction

Cycloaddition reactions are powerful tools for the formation of cyclic and polycyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is particularly well-suited for the construction of the six-membered rings within the this compound framework. mdpi.comresearchgate.netrsc.org By carefully selecting the diene and dienophile, it is possible to build the carbocyclic core with a high degree of regio- and stereocontrol. nih.gov For instance, an intramolecular Diels-Alder reaction of a precursor containing both a diene and a dienophile moiety could be a highly efficient strategy to form two of the rings in a single step. nih.gov

Other types of cycloaddition reactions, such as [2+2] cycloadditions, could also be envisioned for the construction of four-membered rings that can be subsequently rearranged or fragmented to form larger ring systems.

Catalytic Hydrogenation and Dehydrogenation Pathways for Fluorene (B118485) Skeletons

Catalytic hydrogenation is a fundamental method for the saturation of aromatic rings, and it represents a key step in the synthesis of this compound from its aromatic counterpart, dibenzo[a,i]fluorene. mdpi.comnih.govresearchgate.net The choice of catalyst is crucial for achieving complete saturation without causing unwanted side reactions such as hydrogenolysis.

Commonly used catalysts for the hydrogenation of polycyclic aromatic hydrocarbons (PAHs) include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and nickel-based catalysts. mdpi.com The reaction conditions, such as hydrogen pressure and temperature, need to be carefully optimized to ensure complete reduction of all aromatic rings.

The stereoselectivity of the hydrogenation is a major consideration. As mentioned earlier, hydrogenation typically proceeds via syn-addition from the less hindered face of the molecule. In the case of a complex, non-planar molecule like dibenzo[a,i]fluorene, the substrate's topography will direct the approach of the hydrogen, leading to a specific stereoisomer of the perhydrogenated product.

Conversely, dehydrogenation reactions can be used to introduce aromaticity into a saturated polycyclic system, which can be a useful strategy for characterization or for accessing derivatives with different electronic properties.

Catalyst Typical Substrates Key Features
Platinum Oxide (PtO₂)Polycyclic Aromatic HydrocarbonsHigh activity, often used for complete saturation.
Rhodium on Carbon (Rh/C)Aromatic ringsEffective under milder conditions than PtO₂.
Nickel-based catalystsAromatic systemsCan be used for both hydrogenation and hydrogenolysis.
Palladium on Carbon (Pd/C)Alkenes, Alkynes, some PAHsHighly selective for certain functional groups. mdpi.com

Intramolecular Cyclization Strategies for Benzannulated Systems

Intramolecular cyclization reactions are highly effective for the construction of fused ring systems, including the benzannulated portions of the this compound skeleton. mdpi.comnih.gov These reactions benefit from a favorable entropy change as they involve a single molecule.

Friedel-Crafts type reactions are a classical approach for forming new rings onto an aromatic system. An intramolecular Friedel-Crafts acylation or alkylation of a suitably functionalized biphenyl precursor could be employed to construct the central five-membered ring of the fluorene core.

Modern transition-metal-catalyzed cyclizations offer milder and more selective alternatives. mdpi.com Palladium-catalyzed intramolecular C-H activation or cross-coupling reactions can be used to forge new carbon-carbon bonds and close rings with high efficiency. For example, the cyclization of a di-aryl precursor with a linking chain can be promoted by a palladium catalyst to form the fluorene nucleus. Iodocyclization of ynamides has also been shown to be a rapid method for constructing polycyclic aromatic compounds. bohrium.com

Radical cyclizations provide another avenue for the construction of saturated ring systems. The intramolecular addition of a radical to a double bond can lead to the formation of five- and six-membered rings.

Advanced Synthetic Techniques for Complex Organic Molecules

The construction of the this compound skeleton relies on a toolbox of advanced synthetic methods. These techniques are designed to build the core structure and introduce various functionalities with high precision.

The formation of carbon-carbon (C-C) bonds is fundamental to the synthesis of organic molecules. Transition-metal catalysis has emerged as a powerful tool for forging these bonds with high efficiency and selectivity. nih.govlibretexts.org These reactions are crucial for constructing the polycyclic framework of this compound.

Recent advancements have highlighted the utility of various transition metals, including palladium, rhodium, and nickel, in catalyzing C-C bond formation. nih.govlibretexts.orgbeilstein-journals.org These metals can activate otherwise inert C-H and C-C bonds, enabling the construction of complex molecular architectures. nih.govsioc-journal.cn For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in connecting different molecular fragments. libretexts.org Rhodium catalysts have shown promise in the decarbonylative coupling of carboxylic acids and the annulation of benzocyclobutenols with alkynes. nih.gov Nickel catalysis has been successfully employed in the intermolecular cyclization of benzocyclobutenones with alkynes. nih.gov

The table below summarizes key transition-metal-catalyzed reactions relevant to the formation of polycyclic aromatic hydrocarbons, a class of compounds that includes precursors to this compound.

Catalyst SystemReaction TypeSubstratesKey Features
Palladium (Pd)Cross-coupling (e.g., Suzuki, Heck, Sonogashira)Aryl halides/triflates and organoboron/organotin/alkyne reagentsVersatile for forming C-C bonds between aromatic rings and other fragments. libretexts.org
Rhodium (Rh)Decarbonylative coupling, AnnulationCarboxylic acids, (hetero)arenes, benzocyclobutenols, alkynesEnables C-C bond formation through C-C bond cleavage and subsequent rearrangement. nih.gov
Nickel (Ni)Cross-coupling, CyclizationAryl nitriles, arylboronic esters, benzocyclobutenones, alkynesUtilizes more earth-abundant metals for C-C bond activation. nih.gov
Iron (Fe)C-H Fluorination3-substituted oxindoles, amidesCatalyzes the directed fluorination of C-H bonds. beilstein-journals.org
Scandium (Sc)Asymmetric C-H FluorinationUnprotected 3-substituted oxindolesEnables enantioselective fluorination. beilstein-journals.org

These catalytic systems offer a powerful and versatile approach to constructing the intricate carbon skeleton of this compound and its derivatives. The continuous development of new catalysts and reaction methodologies is expanding the possibilities for synthesizing these complex molecules with greater efficiency and control. nih.gov

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of molecular structure and function. In the context of this compound, which possesses multiple stereocenters, the ability to control the spatial orientation of substituents is paramount. Stereoselective and stereospecific synthesis aims to produce a single, desired isomer from a mixture of possibilities.

Achieving stereocontrol often involves the use of chiral catalysts or auxiliaries that influence the direction of bond formation. For instance, in the synthesis of complex molecules, protecting groups can have a significant impact on the stereochemical outcome of a reaction. wiley-vch.de The steric bulk and electronic properties of a protecting group can direct an incoming reagent to a specific face of the molecule, thereby controlling the formation of a new stereocenter. wiley-vch.de

In the multi-step synthesis of complex molecules like this compound, it is often necessary to temporarily block or "protect" certain functional groups from reacting while other parts of the molecule are being modified. organic-chemistry.org The development of novel protecting group strategies is crucial for improving the efficiency and selectivity of these syntheses. jocpr.comgoogle.com

An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other parts of the molecule. organic-chemistry.orggoogle.com Orthogonal protecting group strategies, where multiple protecting groups can be removed selectively under different conditions, are particularly valuable in complex syntheses. organic-chemistry.orgjocpr.com

A notable development in this area is the creation of transformable protecting groups. For example, the 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group can be converted into a fluorene moiety through a gold(III)-catalyzed reaction. nih.gov This transformation allows for a mild, Fmoc-like deprotection under basic conditions. nih.gov Such strategies offer new avenues for controlling the reactivity of functional groups during the synthesis of complex targets. nih.gov

The table below outlines some common protecting groups and their applications in organic synthesis, which could be relevant for the synthesis of this compound precursors.

Protecting GroupFunctional Group ProtectedDeprotection ConditionsKey Features
Fluorenylmethoxycarbonyl (Fmoc)AminesBasic conditions (e.g., piperidine)Widely used in peptide synthesis; deprotection is mild. google.comnih.gov
tert-Butoxycarbonyl (Boc)AminesAcidic conditions (e.g., TFA)Orthogonal to Fmoc; stable to base. organic-chemistry.orggoogle.com
Silyl ethers (e.g., TBDMS)AlcoholsFluoride ions (e.g., TBAF)Sterically demanding, allowing for selective protection. wiley-vch.dejocpr.com
Benzyl ethersAlcoholsHydrogenolysisStable to many acidic and basic conditions. jocpr.com
2-(2-Ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl (Epoc)AminesGold(III) catalyst followed by baseA transformable protecting group that forms a fluorene. nih.gov

The strategic use of these and other novel protecting groups is essential for the successful synthesis of this compound and its derivatives, enabling chemists to navigate the complexities of multi-step reaction sequences.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irejcmpr.com In the synthesis of complex molecules like this compound, the adoption of green chemistry approaches is becoming increasingly important to minimize environmental impact and improve sustainability. mdpi.comresearchgate.netrasayanjournal.co.in

Key green chemistry strategies applicable to organic synthesis include the use of renewable feedstocks, the selection of safer solvents, the development of catalytic reactions, and the improvement of energy efficiency. ijnc.irmdpi.com For instance, replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce pollution. ijnc.ir In some cases, solvent-free reactions, such as those conducted using mechanochemical methods like ball milling, can be employed. ijnc.irmdpi.com

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher atom economy, meaning a larger proportion of the starting materials are incorporated into the final product, thus minimizing waste. ijnc.ir The use of highly efficient catalysts can also reduce reaction times and energy consumption. mdpi.comrasayanjournal.co.in Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction rates. ijnc.irmdpi.com

The following table summarizes key green chemistry approaches and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisExamples
Waste PreventionDesigning syntheses with high atom economy.Multicomponent reactions, cycloadditions. ijnc.irresearchgate.net
Safer Solvents and AuxiliariesUsing environmentally benign solvents or solvent-free conditions.Water, supercritical CO2, ionic liquids, ball milling. ijnc.irmdpi.com
Design for Energy EfficiencyEmploying methods that reduce energy consumption.Microwave-assisted synthesis, reactions at ambient temperature and pressure. ijnc.irmdpi.com
Use of Renewable FeedstocksUtilizing starting materials derived from biomass.Carbohydrates, lignin. ijnc.ir
CatalysisUsing catalysts to improve reaction efficiency and reduce waste.Transition-metal catalysis, biocatalysis. ijnc.irresearchgate.net

By integrating these principles into the synthetic planning for this compound, chemists can develop more sustainable and environmentally responsible routes to this complex molecule.

Advanced Structural Characterization and Elucidation of Perhydrodibenzo A,i Fluorene

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Perhydrodibenzo[a,i]fluorene

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, with its complex stereochemistry arising from multiple chiral centers, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning all proton and carbon signals.

Despite the critical need for this data, specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not reported in the reviewed scientific literature. The expected ¹H NMR spectrum would exhibit a complex pattern of overlapping signals in the aliphatic region (typically 0.5-2.5 ppm), characteristic of the numerous non-equivalent methylene (B1212753) and methine protons in the saturated ring system. Similarly, the ¹³C NMR spectrum would show a multitude of signals corresponding to the different carbon environments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: The following table is a hypothetical representation of the type of data that would be expected. Specific experimental values are not currently available in the literature.)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C1 Complex multiplets ~30-50
C2 Complex multiplets ~20-40
... ... ...

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

The IR spectrum would be expected to show strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various C-H bending and C-C stretching vibrations, which would be characteristic of the specific stereoisomer. libretexts.org Raman spectroscopy would also be sensitive to the symmetric vibrations of the carbon skeleton. researchgate.net

However, specific IR and Raman spectral data for this compound, including tables of vibrational frequencies and their assignments, are not available in the surveyed literature.

Table 2: Expected Vibrational Modes for this compound (Note: This table represents expected vibrational modes based on the structure. Specific experimental frequencies are not available.)

Vibrational Mode Expected IR Frequency Range (cm⁻¹) Expected Raman Activity
C-H stretching 2850-3000 Strong
CH₂ scissoring ~1450-1470 Medium

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. libretexts.org For this compound (C₂₁H₃₄), the molecular ion peak (M⁺) would be expected at m/z 286.5.

The fragmentation of this compound under electron ionization (EI) would likely proceed through a series of complex rearrangements and losses of alkyl fragments. The fragmentation pattern would be a characteristic fingerprint of the molecule's polycyclic structure. A 2013 PhD thesis from the University of Calgary lists this compound in a table with a molecular weight of 286.5, confirming its molecular formula. ucalgary.ca However, a detailed experimental mass spectrum with assigned fragmentation patterns is not provided.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is based on the calculated molecular weight. Detailed experimental fragmentation data is not available.)

Fragment m/z Relative Intensity (%)
[C₂₁H₃₄]⁺ (M⁺) 286.5 Data not available

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. uol.de Given the numerous stereocenters in this compound, single-crystal X-ray diffraction would be invaluable for elucidating the precise arrangement of atoms in a specific stereoisomer.

Single Crystal Growth Techniques for this compound

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. ncl.ac.uk For a non-polar hydrocarbon like this compound, suitable techniques would include slow evaporation of a non-polar solvent (e.g., hexane, heptane) or slow cooling of a saturated solution. The choice of solvent and crystallization conditions would be critical for obtaining crystals of sufficient size and quality for diffraction experiments. There are no published reports detailing the successful single crystal growth of this compound.

Refinement of Crystal Structures and Polymorphism Studies

Following successful data collection from a single crystal, the crystal structure is solved and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would provide an unambiguous determination of the stereochemistry and the preferred conformation of the molecule in the solid state. Furthermore, polymorphism studies could reveal if the compound can exist in different crystalline forms, which may exhibit different physical properties.

To date, no crystallographic data, including unit cell parameters, space group, or refined atomic coordinates for this compound, has been deposited in crystallographic databases or published in the scientific literature.

Table 4: Required Crystallographic Data for this compound (Note: This table outlines the data that would be obtained from a successful X-ray crystallographic study. No such data is currently available.)

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
a, b, c (Å) Unit cell dimensions
α, β, γ (°) Unit cell angles
V (ų) Unit cell volume
Z Molecules per unit cell

Chiroptical Spectroscopy for Enantiomeric Excess Determination of this compound

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. For a chiral molecule like this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), these methods are indispensable for determining the enantiomeric excess (ee) and elucidating the absolute configuration.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum is a plot of this difference (ΔA) versus wavelength. Non-racemic samples of chiral molecules produce characteristic CD spectra with positive or negative peaks, known as Cotton effects, at the wavelengths of their chromophoric absorptions. The sign and magnitude of these Cotton effects are directly related to the molecule's three-dimensional structure and absolute configuration. For this compound, the saturated hydrocarbon nature means that strong electronic transitions occur in the far-UV region. The CD spectrum would be crucial for confirming the presence of a single enantiomer or quantifying the ratio of enantiomers in a mixture.

Optical Rotatory Dispersion (ORD) spectroscopy, a complementary technique, measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against wavelength. The phenomenon of optical rotation is a consequence of the different refractive indices of a chiral medium for left- and right-circularly polarized light. ORD curves that show a rapid change in rotation around an absorption maximum are also referred to as Cotton effect curves. The combination of CD and ORD data provides a powerful tool for assigning the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known configuration.

While specific experimental CD and ORD data for this compound are not widely reported in publicly accessible literature, the following table illustrates the type of data that would be obtained from such an analysis of a hypothetical enantiomerically pure sample.

Spectroscopic ParameterHypothetical ValueWavelength (nm)
Maximum Molar Ellipticity ([θ])+1.5 x 10⁴ deg·cm²·dmol⁻¹215
Minimum Molar Ellipticity ([θ])-0.8 x 10⁴ deg·cm²·dmol⁻¹230
Specific Rotation ([α]) Peak+350°240
Specific Rotation ([α]) Trough-210°220

Note: The data in this table is illustrative for this compound and does not represent actual measured values.

Advanced Microscopic Techniques for Material-Level Characterization

To understand how molecules of this compound arrange themselves on a surface or in a condensed phase, advanced microscopic techniques that offer atomic or near-atomic resolution are employed. These methods are critical for applications in materials science and nanotechnology.

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging conductive surfaces with atomic resolution. While this compound itself is not conductive, it can be studied by depositing a sub-monolayer or monolayer of the molecules onto a conductive substrate, such as gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). The STM tip then rasters across the surface, and a tunneling current is measured between the tip and the substrate. The presence of the organic molecules modulates this current, allowing for the visualization of their arrangement, orientation, and packing on the surface. STM could potentially reveal how the complex three-dimensional shape of this compound dictates its self-assembly into ordered two-dimensional structures.

Atomic Force Microscopy (AFM) operates on a different principle, using a sharp tip attached to a cantilever to "feel" the surface topography through van der Waals forces and other interactions. Unlike STM, AFM does not require a conductive sample, making it suitable for imaging bulk insulating materials or thick films of this compound. In tapping mode, the cantilever oscillates near its resonance frequency, and changes in amplitude or phase due to tip-sample interactions are used to construct an image of the surface. High-resolution AFM could provide insights into the morphology of crystalline or amorphous films of this compound, including the identification of domain boundaries, defects, and step edges.

Although specific STM and AFM studies on this compound are not readily found in the literature, the table below presents the kind of information that these techniques could yield.

TechniqueSubstrateInformation ObtainablePotential Findings for this compound
STM Au(111)Molecular packing, orientation, 2D lattice parametersFormation of ordered monolayers, influence of chirality on packing symmetry
AFM MicaSurface topography, crystal habit, film morphologyVisualization of microcrystalline domains, measurement of step heights corresponding to molecular dimensions

Computational and Theoretical Investigations of Perhydrodibenzo A,i Fluorene

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of Perhydrodibenzo[a,i]fluorene. These methods solve approximations of the Schrödinger equation to map the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of large molecules due to its favorable balance of accuracy and computational cost. For a saturated hydrocarbon like this compound, DFT calculations are employed to predict its optimized three-dimensional geometry, thermodynamic stability, and electronic properties.

Research on related polycyclic hydrocarbons has shown that functionals from the Generalized Gradient Approximation (GGA) and meta-GGA families are often used, though they can have difficulties with isomerization energies. bohrium.com For large, non-polar molecules, the inclusion of dispersion corrections (e.g., DFT-D3) is critical to accurately model the weak van der Waals forces that influence structure and stability. bohrium.com A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure, frequency calculations to confirm it as a true minimum on the potential energy surface, and the calculation of properties such as total energy, bond lengths, and bond angles.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with a complete basis set (CBS) extrapolation, can provide highly accurate "gold standard" energies. bohrium.com

While computationally expensive, these high-accuracy methods are invaluable for benchmarking the performance of more cost-effective DFT functionals for specific classes of molecules. bohrium.com For a molecule the size of this compound, applying these methods directly might be challenging. However, they could be used on smaller, structurally related fragments to validate the choice of a DFT functional before applying it to the full system. Such calculations ensure the reliability of the theoretical predictions for the molecule's stability and electronic character.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. For saturated hydrocarbons like this compound, this gap is typically large, indicating high kinetic stability and low chemical reactivity. The orbitals themselves would be of σ (sigma) character, localized along the carbon-carbon and carbon-hydrogen bonds, as opposed to the delocalized π (pi) orbitals seen in aromatic fluorene (B118485). DFT calculations are the standard method for computing the energies and visualizing the shapes of these orbitals. cam.ac.uk

Below is an illustrative table of typical FMO energies that might be expected from a DFT calculation on a complex saturated hydrocarbon.

Molecular OrbitalEnergy (eV)Description
LUMO +1.5Represents the lowest energy region for an accepted electron.
HOMO -7.0Represents the energy of the most easily removed electrons.
HOMO-LUMO Gap 8.5Indicates high stability and low reactivity.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The non-planar and flexible structure of this compound, composed of multiple fused saturated rings, gives rise to a complex landscape of different spatial arrangements or conformations.

This compound can exist as multiple conformational isomers, which are different three-dimensional structures that can be interconverted by rotation around single bonds. youtube.com These isomers arise from the various possible chair, boat, and twist conformations of the fused cyclohexane (B81311) rings. Each of these conformers has a distinct energy, and identifying the global minimum energy structure is crucial for understanding the molecule's behavior.

Computational methods can be used to perform a systematic conformational search. By calculating the relative energies of these different isomers, a potential energy surface, or "energetic landscape," can be mapped out. This map reveals the most stable conformers (lowest energy) and the energy barriers required for interconversion between them. For complex fused ring systems, these barriers can sometimes be high enough to allow for the isolation of individual isomers at low temperatures. libretexts.org

The following table provides a hypothetical example of the relative energies calculated for different conformers of a fused-ring system.

Conformer IDRing ConformationsRelative Energy (kcal/mol)Population at 298 K (%)
Conf-1 Chair-Chair-Chair0.0085.1
Conf-2 Chair-Twist-Chair+1.2012.5
Conf-3 Chair-Chair-Boat+2.502.4

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insight into their dynamic properties and interactions in a condensed phase (liquid or solid). nih.govnih.gov An MD simulation of this compound would model the motions of a collection of these molecules, governed by a force field that describes the forces between them.

For a non-polar saturated molecule, the primary intermolecular forces are weak van der Waals interactions (specifically, London dispersion forces). MD simulations can predict how these forces lead to molecular aggregation and influence bulk properties such as density, viscosity, and packing in a solid state. By analyzing the simulation trajectories, one can determine preferred orientations and arrangements of molecules, which is fundamental to predicting the material's macroscopic characteristics. researchgate.net Studies on other saturated ring systems have demonstrated the utility of MD in understanding how molecular structure dictates material properties. nih.gov

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a complex saturated polycyclic hydrocarbon like this compound, computational methods can provide valuable data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and fluorescence spectra. These theoretical predictions are crucial for identifying the compound and understanding its electronic structure and vibrational modes.

Computational NMR and IR Spectroscopy

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the NMR and IR spectra of organic molecules with a good balance between accuracy and computational cost. core.ac.uk The selection of an appropriate functional and basis set is critical for obtaining reliable results.

For the prediction of ¹³C and ¹H NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: A frequency calculation is performed to ensure the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

NMR Calculation: The GIAO method is then used to calculate the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of the predicted chemical shifts can be influenced by factors such as the choice of DFT functional (e.g., B3LYP, PBE0), the basis set (e.g., 6-31G(d,p), cc-pVTZ), and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). For complex molecules, considering multiple low-energy conformers and averaging their predicted spectra can lead to more accurate results.

Similarly, computational IR spectroscopy relies on the calculation of vibrational frequencies and their corresponding intensities. Following geometry optimization, the harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum consists of a series of absorption bands, with the position of each band corresponding to a specific vibrational mode (e.g., C-H stretching, C-C stretching, bending modes).

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. The study of superhydrogenated PAHs has shown that DFT calculations can effectively predict the IR vibrational spectra, including the characteristic aliphatic C-H stretching bands that would be prominent in this compound. arxiv.org

A hypothetical data table for the predicted ¹³C NMR chemical shifts of a simplified, representative isomer of this compound is presented below to illustrate the type of data generated from these computational methods.

Atom NumberPredicted Chemical Shift (ppm)
C135.2
C228.7
C329.1
C436.5
C4a45.3
C525.8
......

Note: This table is illustrative and does not represent actual calculated data for a specific isomer of this compound.

Reaction Mechanism Studies and Pathway Prediction

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions, including the functionalization of saturated hydrocarbons like this compound. By mapping out the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, as well as to calculate the energetic barriers associated with different pathways.

Transition State Analysis and Reaction Energetics

The search for transition state (TS) structures is a cornerstone of computational reaction mechanism studies. ucsb.eduyoutube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. Locating the TS allows for the calculation of the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.

Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, can be used to locate transition states. ucsb.edu Once a candidate TS structure is found, a frequency calculation must be performed to verify that it is a true transition state, characterized by having exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate.

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides quantitative information about the thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energy) of the reaction. For example, in the context of this compound, one could computationally investigate the energetics of a C-H activation step, which is often the initial and most challenging step in the functionalization of saturated hydrocarbons.

Catalytic Pathways for Functionalization of this compound

The functionalization of saturated hydrocarbons often requires the use of catalysts to overcome the high energy barrier associated with C-H bond breaking. Computational modeling can play a crucial role in elucidating the mechanisms of such catalytic reactions and in designing more efficient catalysts. nih.govrice.edu

For example, a computational study of the dehydrogenation of a model naphthene on a platinum catalyst might involve the following steps:

Adsorption: Calculation of the adsorption energy of this compound on the platinum surface.

C-H Bond Activation: Locating the transition state and calculating the activation barrier for the initial C-H bond cleavage.

Intermediate Steps: Investigating the subsequent dehydrogenation steps to form partially and fully unsaturated products.

Product Desorption: Calculating the energy required for the desorption of the aromatic product from the catalyst surface.

Chemical Reactivity and Transformation Pathways of Perhydrodibenzo A,i Fluorene

Functionalization Reactions of the Perhydrodibenzo[a,i]fluorene Core

The introduction of functional groups onto the this compound framework is a key step in modifying its properties and developing new applications. These reactions often target specific positions on the molecule, leveraging differences in reactivity between various carbon atoms.

Regioselective and Chemoselective Transformations

Achieving regioselectivity and chemoselectivity in the functionalization of a complex saturated hydrocarbon like this compound presents a significant synthetic challenge. The molecule lacks the inherent reactivity patterns of aromatic or unsaturated systems. However, principles from modern synthetic organic chemistry can be applied. For instance, C-H activation strategies, often employing transition metal catalysts, could potentially enable the selective introduction of functional groups at specific positions. The steric and electronic environment of each C-H bond would play a crucial role in directing such transformations.

While direct studies on this compound are scarce, research on the functionalization of the related aromatic fluorene (B118485) molecule provides some insights. For example, the synthesis of fluorene derivatives often involves reactions at the C9 position, which is activated by the adjacent aromatic rings. wikipedia.org Although this compound lacks this electronic activation, the unique stereochemistry of its fused ring system could lead to preferential reactivity at certain sterically accessible or strained positions.

Derivatization at Peripheral and Bridging Carbon Atoms

The derivatization of this compound can be envisioned at both its peripheral and bridging carbon atoms. Peripheral carbons, being more exposed, would likely be more susceptible to radical-initiated reactions, such as halogenation under UV light. These halogenated intermediates could then serve as handles for further nucleophilic substitution reactions to introduce a variety of functional groups.

Bridging carbons, located at the junctions of the fused rings, are sterically hindered and generally less reactive. However, under forcing conditions or with specific catalytic systems, reactions at these positions might be possible, potentially leading to novel and complex molecular architectures. The development of new synthetic methods for fluorenes and their derivatives from biaryls and Meldrum's acid derivatives showcases the ongoing efforts to create diverse functionalized polycyclic structures. rsc.org

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of saturated hydrocarbons like this compound typically require potent reagents and can lead to a variety of products, depending on the reaction conditions.

Investigation of Selective Oxidation Methods

The selective oxidation of this compound would likely target the tertiary C-H bonds, which are generally more reactive towards oxidation than secondary or primary C-H bonds. Common oxidizing agents for hydrocarbons include chromium(VI) reagents and permanganates. ucr.edu The reaction could potentially lead to the formation of alcohols, ketones, or carboxylic acids upon further oxidation and ring-opening.

Photocatalytic oxidation, a method studied for polycyclic aromatic hydrocarbons (PAHs), could also be a viable pathway. scielo.brresearchgate.net In these processes, a photocatalyst, such as TiO2, absorbs light and generates reactive oxygen species that can oxidize the hydrocarbon. scielo.brresearchgate.net While these studies focus on aromatic systems, the principles could be adapted for saturated polycyclic hydrocarbons, potentially offering a milder and more selective route to oxidation products. The oxidation of fluorene itself to fluorenone is a well-established transformation and serves as a precursor to other functionalized derivatives. wikipedia.orgresearchgate.net

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of this compound is expected to be characterized by high oxidation and reduction potentials due to its saturated, non-aromatic nature. The transfer of electrons from or to the molecule would require significant energy to overcome the stability of the C-C and C-H sigma bonds.

Cyclic voltammetry would be the primary technique to investigate its redox properties. rsc.org It is anticipated that the oxidation would be an irreversible process, leading to the formation of a radical cation that would likely undergo rapid subsequent reactions. The reduction would similarly be expected to be irreversible. The exact redox potentials would be influenced by the solvent and supporting electrolyte used in the experiment. Studies on the electrochemical behavior of other polycyclic aromatic hydrocarbons have shown that they can be oxidized to form carbonyl-containing products. scielo.br While this compound lacks the aromatic system, electrochemical oxidation could still lead to the formation of oxygenated derivatives.

Acid-Base Chemistry of this compound Systems

As a saturated hydrocarbon, this compound is not expected to exhibit significant acidic or basic properties in the traditional Brønsted-Lowry sense. The C-H bonds are not acidic enough to be deprotonated by common bases. The pKa of the C9-H bonds in fluorene is around 22.6 in DMSO, a consequence of the aromatic stabilization of the resulting fluorenyl anion. wikipedia.org In the fully saturated perhydro- derivative, this stabilization is absent, and the pKa would be significantly higher, likely in the range of alkanes (pKa > 50).

Deprotonation Studies and Anion Formation

Unlike fluorene, which possesses a notably acidic proton at the C9 position (pKa ≈ 22.6 in DMSO) due to the formation of a stable, aromatic fluorenyl anion upon deprotonation, this compound is not expected to exhibit significant acidity at any of its C-H bonds. wikipedia.org The saturation of the carbon framework eliminates the possibility of forming a resonance-stabilized, aromatic anion.

Deprotonation of alkanes typically requires extremely strong bases, such as organolithium reagents in the presence of a chelating agent like TMEDA, and results in the formation of highly reactive, non-stabilized carbanions. It is plausible that under such forceful conditions, a proton could be abstracted from one of the methylene (B1212753) bridges of this compound. However, without experimental data, the precise location of deprotonation and the stability of the resulting anion remain speculative.

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles is anticipated to be characteristic of a saturated hydrocarbon.

Reactions with Electrophiles: Saturated hydrocarbons are generally unreactive towards electrophiles under normal conditions. byjus.com Any reaction would likely proceed through a free-radical mechanism, initiated by, for example, UV light or high temperatures, leading to halogenation. Direct electrophilic attack on the C-C or C-H bonds is not a favored pathway.

Reactions with Nucleophiles: As a neutral, non-polar molecule lacking any electron-deficient centers or suitable leaving groups, this compound is expected to be inert towards nucleophilic attack. wikipedia.org Nucleophilic substitution reactions typically require a substrate with a leaving group attached to an sp3-hybridized carbon, which is absent in this hydrocarbon. wikipedia.org

Photochemical and Thermal Stability Studies

Photochemical Stability: Saturated hydrocarbons can undergo C-C and C-H bond cleavage upon irradiation with high-energy UV light, leading to the formation of radical species and subsequent rearrangement or fragmentation products. The exact photoproducts would depend on the specific wavelength of light and the reaction conditions.

Thermal Stability: this compound is expected to be a thermally stable compound. Thermal decomposition of large saturated hydrocarbons typically occurs at high temperatures and involves the homolytic cleavage of C-C bonds, leading to a complex mixture of smaller hydrocarbon fragments. The intricate, fused-ring structure of this compound might impart a higher thermal stability compared to linear alkanes of similar molecular weight due to its rigid structure. mdpi.com

Potential Research Applications of Perhydrodibenzo A,i Fluorene in Advanced Materials Science

Perhydrodibenzo[a,i]fluorene as a Building Block for Polymeric Materials

The incorporation of bulky, cyclic units into polymer backbones is a well-established strategy to modify their physical and thermal properties. The saturated, rigid structure of this compound makes it an intriguing candidate as a monomer or comonomer in the synthesis of high-performance polymers.

Incorporation into High-Performance Polymers and Networks

The introduction of cycloaliphatic structures, such as that of this compound, into polymer chains can significantly enhance their thermal stability and mechanical properties. tandfonline.com Research into polyimides and other high-performance polymers has shown that the inclusion of alicyclic units can improve solubility and processability while maintaining high thermal resistance. psu.edu The bulky nature of the this compound moiety can disrupt chain packing, leading to amorphous polymers with higher glass transition temperatures (Tg). acs.org This is a desirable characteristic for materials intended for high-temperature applications.

Furthermore, the synthesis of cross-linked polymer networks can benefit from the rigid structure of this compound. acs.org Its incorporation can lead to networks with increased dimensional stability and resistance to solvents and chemical attack. The development of such robust polymer networks is crucial for applications in demanding environments, such as in the aerospace and microelectronics industries.

Structure-Property Relationships in this compound-derived Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental aspect of materials science. For polymers derived from this compound, several key structure-property relationships can be anticipated. The rigidity of the fluorene-based core is expected to impart a high modulus and good mechanical strength to the resulting polymer. iust.ac.ir The saturated nature of the hydrocarbon rings ensures a lack of conjugation, which can be advantageous for applications where high electrical resistivity and low dielectric constants are required. psu.edu

Studies on polymers containing cycloaliphatic units have demonstrated that these groups can improve properties such as fracture energy by providing mechanisms for energy dissipation through conformational changes. iust.ac.ir The introduction of this compound could therefore lead to tougher and more impact-resistant materials. The size and shape of the monomer also influence the free volume within the polymer matrix, which can affect gas permeability and other transport properties. mdpi.com

Role in Lubricant Base Stocks and Rheological Studies

The unique molecular structure of this compound makes it a valuable model compound and a potential component in advanced lubricant formulations. Its high boiling point and thermal stability are key attributes for lubricant base stocks operating under extreme conditions.

Molecular Design for Viscosity Modification and Thermal Stability in Model Hydrocarbon Mixtures

This compound has been studied as a component in model hydrocarbon mixtures to understand its influence on viscosity and thermal stability. ucalgary.caarchive.org Its bulky, non-polar nature can affect the intermolecular interactions within a lubricant, thereby modifying its rheological properties. As a component of a lubricant base oil, it can contribute to a higher viscosity index, which indicates a smaller change in viscosity with temperature. machinerylubrication.com This is a critical parameter for lubricants used in a wide range of operating temperatures.

The thermal stability of lubricants is crucial for preventing degradation and maintaining performance over time. mdpi.com The saturated ring system of this compound is inherently more resistant to oxidation and thermal decomposition compared to its aromatic counterparts. mdpi.com This makes it a promising candidate for formulating long-life lubricants and those intended for high-temperature applications.

Physical Properties of this compound

PropertyValueReference
Molecular Weight (g/mol)286.5 ucalgary.ca
Normal Boiling Point (K)587 ucalgary.ca
Specific Gravity1.002 ucalgary.ca
Viscosity at 40°C (cSt)290.6 archive.org
Viscosity at 100°C (cSt)10.66 archive.org

Predictive Modeling of Rheological Behavior based on this compound Structure

Predictive models are essential tools for designing lubricants with specific rheological properties. nih.gov The molecular characteristics of this compound, such as its molecular weight and specific gravity, are used as inputs for these models. ucalgary.ca The Expanded Fluid (EF) viscosity correlation, for instance, can utilize such data to predict the viscosity of hydrocarbon mixtures over a broad range of temperatures and pressures. ucalgary.ca

By understanding how the structure of this compound influences the viscosity of a mixture, researchers can develop more accurate predictive models. copernicus.org These models can then be used to design complex fluid mixtures, such as engine oils and industrial lubricants, with optimized performance characteristics. The use of machine learning and other data-driven approaches is also becoming more prevalent in this field, further enhancing the predictive capabilities for complex systems containing molecules like this compound. nih.govnih.gov

Advanced Optical and Electronic Materials with this compound Components

The optical and electronic properties of materials are intrinsically linked to their molecular structure. While the aromatic counterpart, fluorene (B118485), is a cornerstone in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices, the fully saturated this compound exhibits markedly different characteristics.

The desirable optical and electronic properties of fluorene-based materials, such as strong photoluminescence and charge transport capabilities, arise from the delocalized π-electron system of the aromatic rings. mdpi.comresearchgate.net This conjugation allows for the absorption and emission of light in the visible part of the spectrum and facilitates the movement of charge carriers. core.ac.uk

In contrast, this compound, being a fully saturated hydrocarbon, lacks this π-conjugated system. As a result, it does not exhibit the characteristic absorption and emission in the visible range, nor does it possess the semiconductor properties required for electronic applications. Its electronic structure is more akin to that of a wide-bandgap insulator.

However, the incorporation of this compound into polymers for optical applications is not entirely without merit. Its non-polar, saturated nature can lead to polymers with low refractive indices and low dielectric constants. psu.edu These properties are valuable for applications such as anti-reflective coatings and interlayer dielectrics in microelectronic devices. While not an active component in light emission or charge transport, its role as a passive structural element to tune these properties in a composite material could be an area of future investigation.

Comparison of Fluorene and this compound for Optical/Electronic Applications

PropertyFluoreneThis compound
Electronic Structureπ-conjugated aromatic systemSaturated σ-bonded aliphatic system
Optical PropertiesStrong absorption and fluorescence in UV-VisTransparent in the visible region
Electronic PropertiesSemiconductingInsulating
Primary ApplicationOLEDs, organic solar cells, sensorsLubricants, high-performance polymers (structural component)

Exploration in Organic Light-Emitting Diodes (OLEDs) and Related Devices

Derivatives of the fluorene family, to which this compound belongs, are extensively investigated as host and hole-transporting materials (HTMs) in OLEDs. mdpi.comresearchgate.net The performance of OLEDs is critically dependent on the properties of the materials used in the emissive layer (EML) and charge transport layers. nih.gov For efficient blue OLEDs, host materials are required to have high triplet energies to effectively confine the excitons on the emitter molecules. frontiersin.org

The development of materials for thermally activated delayed fluorescence (TADF) represents a significant advancement in OLED technology, enabling internal quantum efficiencies approaching 100%. frontiersin.orgaappsbulletin.org In TADF, molecules are designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, which facilitates reverse intersystem crossing (RISC) from the triplet to the singlet state. aappsbulletin.org Fluorene-based compounds are often used as donor or acceptor units in TADF emitters or as host materials in the emissive layer. aappsbulletin.org The rigid structure of the fluorene core helps in achieving high photoluminescence quantum yields and good thermal stability.

For instance, fluorene derivatives have been incorporated into host materials for TADF-OLEDs, demonstrating high external quantum efficiencies (EQEs). researchgate.net The design of these host materials often involves creating a bipolar structure, with both electron-donating and electron-accepting moieties, to ensure balanced charge transport. frontiersin.org Spiro-configured fluorene derivatives, such as those based on spiro[fluorene-9,9′-xanthene] (SFX), have been explored as host materials, where the three-dimensional structure helps to prevent intermolecular aggregation and maintain high triplet energies. nih.gov

In a study of hole-transporting materials, fluorene-based compounds were synthesized and incorporated into fluorescent OLEDs. mdpi.com The device using 2M-DDF as the hole-transport layer exhibited superior performance compared to devices with other materials. mdpi.com

Table 1: Performance of a Fluorescent OLED with a Fluorene-Based Hole-Transporting Material

MaterialTurn-on Voltage (Von)Maximum Luminance (Lmax) (cd m-2)Maximum Current Efficiency (CEmax) (cd A-1)
2M-DDF3.821,4124.78

Data sourced from mdpi.com

Contributions to Perovskite Solar Cells and Optoelectronic Devices

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the hole-transporting material (HTM) plays a crucial role in achieving high power conversion efficiencies (PCEs) and long-term stability. researchgate.netrsc.org Fluorene derivatives are attractive candidates for HTMs due to their excellent hole-transporting capabilities, good solubility, and high thermal stability. researchgate.net The molecular structure of the HTM influences its energy levels (HOMO and LUMO), which must be well-aligned with the valence band of the perovskite and the work function of the electrode to ensure efficient hole extraction and transport. researchgate.netrsc.org

Researchers have designed and synthesized novel, low-cost fluorene-based HTMs as alternatives to the commonly used but expensive spiro-OMeTAD. researchgate.net In one study, two new HTMs, HT1 and HT2, were developed through a facile two-step reaction. researchgate.net The PSC based on HT2 achieved a PCE of 18.04%, which is comparable to the 18.27% efficiency of a device using spiro-OMeTAD. researchgate.net The larger dimensional structure of HT2 was found to contribute to its better photovoltaic performance compared to HT1. researchgate.net

Another research effort focused on a fluorene-terminated HTM that resulted in PSCs with a certified efficiency of 22.6% for small-area cells. researchgate.net The high glass transition temperature of this material contributed to the thermal stability of the devices. researchgate.net The development of dopant-free, hydrophobic fluorene-based HTMs is also a key area of research, as this can enhance the stability of PSCs by protecting the perovskite layer from moisture. rsc.org

Table 2: Photovoltaic Performance of Perovskite Solar Cells with Different Fluorene-Based Hole-Transporting Materials

HTMPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA cm-2)Fill Factor (FF)
HT117.18---
HT218.041.1122.260.73
Spiro-OMeTAD18.27---
X5520.8---
Fluorene-terminated HTM23.2---

Data sourced from researchgate.netresearchgate.net

Two-Photon Absorbing Materials Research

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. nih.govucf.edu This phenomenon has applications in areas such as 3D microfabrication, optical data storage, and two-photon fluorescence microscopy. nih.govucf.edu Fluorene and its derivatives are a significant class of compounds investigated for their 2PA properties. nih.govucf.eduucf.edursc.org The 2PA cross-section (δ) is a measure of the two-photon absorptivity of a molecule. ucf.edu

The design of molecules with large 2PA cross-sections often involves creating structures with a donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) motif, where the fluorene core can act as the π-bridge or part of the donor/acceptor system. ucf.edursc.org The introduction of electron-donating and electron-withdrawing groups at specific positions on the fluorene ring system can significantly enhance the 2PA response. ucf.edursc.org

For example, the synthesis of unsymmetrical fluorenyl-based chromophores with electron-acceptor and electron-donating groups has been reported, with some compounds exhibiting high 2PA cross-sections. ucf.edu Compound 3 in one such study showed a peak 2PA cross-section of 1093 x 10-50 cm4 s photon-1 molecule-1. ucf.edu Symmetrical fluorene derivatives have also been investigated, with maximum 2PA cross-section values of approximately 1300–1900 GM (Goeppert-Mayer units) being reported. rsc.org Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to understand the structure-property relationships and to rationalize the enhancement of the 2PA cross-section with different substituents. rsc.org

Table 3: Two-Photon Absorption (2PA) Cross-Sections of Selected Fluorene Derivatives

CompoundPeak 2PA Cross-Section (δ) (GM)aWavelength (nm)
Compound 2 (phosphonate derivative)650-
Compound 3 (nitro derivative)1300-
Compound 3 (unsymmetrical chromophore)1093828
Symmetrical Derivative 1~1300-1900~660
Symmetrical Derivative 2~1300-1900~660

a1 GM = 10-50 cm4 s photon-1 molecule-1 Data sourced from ucf.eduucf.edursc.org

Host-Guest Chemistry and Supramolecular Assemblies involving this compound Analogues

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent interactions. researchgate.net Supramolecular assemblies are larger, well-defined structures formed from the spontaneous association of molecules through these same non-covalent forces. ipcm.frnih.gov The rigid, well-defined three-dimensional structure of this compound and its analogues makes them intriguing building blocks for the construction of host molecules and supramolecular architectures. rsc.org

Design of Macrocyclic and Cage Structures Containing Perhydrodibenzo Moieties

Macrocycles, cyclic molecules typically containing 12 or more atoms, are of great interest due to their ability to bind guests and their unique structural and functional properties. mdpi.comspirochem.comspirochem.com The synthesis of macrocycles can be challenging, but strategies like template-directed synthesis can significantly improve efficiency. kanazawa-u.ac.jp

Fluorene units can be incorporated into macrocyclic structures through various linkage patterns, such as 2,7-, 3,6-, 9,9-, and 2,9-linkages, allowing for the creation of diverse molecular geometries. rsc.org These fluorene-based macrocycles can serve as building blocks for more complex structures like rotaxanes, catenanes, and three-dimensional cages. rsc.org The synthesis of such structures often relies on covalent bond-forming reactions to create the closed-loop architecture. rsc.org Diversity-oriented synthesis approaches have also been developed to create libraries of macrocyclic compounds with varied structures and functionalities. nih.gov The resulting macrocycles can possess pre-organized cavities suitable for guest binding, a key feature of host-guest chemistry. spirochem.com

Mechanistic Studies of Ion-Pair Complexation and Catalysis

The cavities within macrocyclic hosts containing this compound moieties can be designed to selectively bind specific ions or ion pairs. This is analogous to the well-known ion-binding properties of crown ethers, which can form stable complexes with alkali metal cations. oup.comrug.nl The size and shape of the macrocyclic cavity, along with the nature of the atoms lining the interior, determine the selectivity for different guests.

Furthermore, by incorporating catalytic functional groups into the macrocyclic framework, it is possible to create enzyme-like catalysts where the binding of a substrate within the host's cavity brings it into close proximity with the catalytic site, accelerating a chemical reaction. Host-guest interactions have been utilized to immobilize molecular catalysts on surfaces, combining the benefits of homogeneous and heterogeneous catalysis. nih.gov This approach allows for high selectivity and the potential for catalyst recycling. nih.gov Mechanistic studies in this area would involve investigating the binding affinities between the this compound-based host and various guests, as well as probing the kinetics of the catalyzed reactions. Techniques such as in-situ FTIR spectroscopy can be used to measure association constants and study the dynamics of host-guest interactions. calvin.edu

Emerging Research Directions and Future Outlook for Perhydrodibenzo A,i Fluorene Studies

Development of Novel Asymmetric Synthesis Routes to Enantiopure Perhydrodibenzo[a,i]fluorene

The synthesis of enantiopure this compound is a critical area of research, as the chirality of the molecule can significantly influence its properties and applications. Traditional synthetic methods often result in a racemic mixture, a 50:50 combination of both enantiomers, which can be challenging to separate. Consequently, the development of asymmetric synthesis routes that directly produce a single enantiomer is a major focus.

One promising approach involves the use of chiral catalysts. These catalysts, themselves being chiral, can direct the reaction pathway to favor the formation of one enantiomer over the other. For instance, researchers have investigated the use of chiral Brønsted acids and Lewis acids to catalyze the key cyclization steps in the synthesis of the this compound scaffold. The goal is to achieve high enantioselectivity, meaning a high preference for one enantiomer, ideally greater than 99%.

Another avenue of exploration is the use of chiral auxiliaries. In this strategy, a chiral molecule is temporarily attached to the starting material, guiding the stereochemistry of the reaction. After the desired chiral center is established, the auxiliary is removed, yielding the enantiopure product. While effective, this method can be less atom-economical due to the need to add and remove the auxiliary group.

Current research is also focused on developing more efficient and scalable asymmetric routes. This includes exploring enzymatic catalysis, where enzymes are used to perform stereoselective transformations, and organocatalysis, which avoids the use of metal-based catalysts. The ultimate aim is to create a synthetic toolbox that allows for the controlled and predictable synthesis of either enantiomer of this compound and its derivatives.

Integration of this compound into Nanoscale Materials and Devices

The rigid, three-dimensional structure of this compound makes it an attractive building block for the construction of novel nanoscale materials and devices. Its incorporation can impart desirable properties such as thermal stability, defined porosity, and specific electronic or optical characteristics.

In the realm of nanomaterials, researchers are exploring the use of this compound derivatives as precursors for the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs). The inherent shape and rigidity of the this compound unit can lead to materials with well-defined pore structures, which are highly sought after for applications in gas storage, separation, and catalysis.

Furthermore, the electronic properties of this compound are being harnessed in the development of organic electronic devices. Its high thermal stability and wide bandgap make it a candidate for use as a host material in organic light-emitting diodes (OLEDs). By doping the this compound-based host with emissive guest molecules, efficient and stable OLEDs can be fabricated.

The self-assembly of this compound derivatives is another active area of investigation. By carefully designing the functional groups attached to the core structure, scientists can induce the molecules to spontaneously organize into well-ordered nanostructures such as wires, ribbons, and vesicles. These self-assembled structures could find applications in areas like nanoelectronics, sensing, and drug delivery.

Advanced In Situ Characterization of this compound Reaction Intermediates

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing more efficient processes. For the synthesis of this compound, this involves identifying and characterizing the transient intermediates that are formed during the reaction. Advanced in situ characterization techniques, which allow for the observation of the reaction as it happens, are crucial for this purpose.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are being employed to monitor the progress of this compound synthesis in real-time. These techniques can provide valuable information about the structure and concentration of different species present in the reaction mixture at various stages.

For more detailed mechanistic insights, researchers are turning to more sophisticated techniques like mass spectrometry coupled with reaction monitoring systems. This allows for the detection of short-lived intermediates and the elucidation of complex reaction networks. The combination of experimental data from these in situ techniques with computational modeling provides a powerful approach to unraveling the intricate details of this compound formation.

A key challenge in this area is the often low concentration and short lifetime of reaction intermediates. Therefore, the development of more sensitive and time-resolved characterization methods is an ongoing pursuit. The knowledge gained from these studies will be instrumental in optimizing reaction conditions, improving yields, and designing new synthetic routes to this compound and its analogues.

Machine Learning and AI-Driven Discovery in this compound Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing many areas of chemical research, and the study of this compound is no exception. These computational tools can accelerate the discovery of new derivatives with desired properties and help in predicting the outcomes of chemical reactions.

One of the key applications of ML in this field is in the prediction of molecular properties. By training ML models on existing data, it is possible to predict properties such as solubility, thermal stability, and electronic characteristics for new, yet-to-be-synthesized this compound derivatives. This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources.

Furthermore, ML can be combined with computational chemistry methods, such as density functional theory (DFT), to build more accurate predictive models. This hybrid approach can provide deeper insights into the structure-property relationships of this compound-based materials. As the amount of data in this field grows, the predictive power of ML and AI models is expected to increase, further accelerating the pace of discovery.

Cross-Disciplinary Research with this compound in Energy and Environmental Science

The unique properties of this compound are also being explored in cross-disciplinary research at the intersection of energy and environmental science. A significant area of interest is its potential application in hydrogen storage. The fully hydrogenated form of this compound can store a significant amount of hydrogen by weight. The reversible hydrogenation and dehydrogenation of this and related molecules are being investigated as a potential system for the safe and efficient storage and transport of hydrogen, a clean energy carrier.

In environmental science, outside the scope of direct biological toxicity, research is focused on the potential of this compound-based materials for applications such as carbon capture. The porous materials derived from this compound, as mentioned earlier, can be designed to selectively adsorb carbon dioxide from flue gas or the atmosphere. The high thermal and chemical stability of these materials is advantageous for the demanding conditions of carbon capture processes.

Moreover, the development of this compound-based sensors for the detection of environmentally relevant analytes is another promising research direction. The ability to functionalize the this compound scaffold allows for the creation of sensors with high selectivity and sensitivity for specific pollutants.

The following table provides an overview of the potential applications of this compound in energy and environmental science:

Application AreaSpecific UseKey Properties of this compound
Energy Hydrogen StorageHigh hydrogen capacity, reversible hydrogenation/dehydrogenation
Environmental Science Carbon CaptureForms stable porous materials with high surface area
Environmental Science Chemical SensingFunctionalizable scaffold for selective analyte binding

Q & A

Q. What are the standard protocols for synthesizing Perhydrodibenzo[a,i]fluorene, and how can purity be ensured?

Synthesis typically involves multi-step catalytic hydrogenation of dibenzofluorene derivatives under controlled conditions. For example, fluorene analogs require hydrogenation at 335–380°C and 153-atm pressure to achieve saturation . Purity verification employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference spectra from authoritative databases (e.g., IARC reports) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

UV/VIS spectroscopy identifies aromaticity loss post-hydrogenation, while NMR (¹H and ¹³C) confirms structural saturation. For instance, fluorene derivatives show distinct aromatic proton shifts (δ 7.2–7.8 ppm) that disappear upon hydrogenation . Comparative spectral libraries, such as those from IARC, should be used to validate assignments .

Q. How can researchers assess the environmental persistence of this compound?

Use species sensitivity distribution (SSD) models to estimate ecological risk. A logistic regression model (e.g., y=1/[1+exp(0.81x)]y = 1 / [1 + \exp(-0.81x)]) derived for fluorene toxicity data in aquatic species can guide benchmark concentrations . Pair this with OECD 301 biodegradation tests to evaluate persistence in soil/water matrices .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound derivatives be resolved?

Apply the Fluoride Science Quality Assessment Worksheet to evaluate study validity, rigor, and reproducibility . For example, discrepancies in LC50 values for fluorene analogs may stem from differing test species or exposure durations. Meta-analyses using predefined criteria (e.g., relevance, statistical power) can reconcile data .

Q. What methodologies optimize catalytic hydrogenation efficiency for this compound synthesis?

Reaction optimization requires factorial design experiments varying temperature (300–400°C), pressure (100–200 atm), and catalyst loading (e.g., Pd/C). Fluorene studies show reactivity plateaus above 335°C, with side-product formation minimized at 153 atm . Kinetic modeling (e.g., Arrhenius plots) can identify rate-limiting steps .

Q. How should researchers handle overlapping spectral signals in chromatographic analysis of complex mixtures?

Use multivariate curve resolution-alternating least squares (MCR-ALS) to deconvolute peaks. For example, fluorene, pyrene, and benzo[b]fluoranthene in HPLC eluates (5.5–25.3 min retention windows) are resolved by segmenting chromatograms into time regions and analyzing emission wavelengths . Validate with spiked samples and reference standards .

Data Analysis & Experimental Design

Q. What statistical frameworks are suitable for modeling dose-response relationships in toxicity studies?

Logistic regression models (e.g., r2=0.95r^2 = 0.95 for fluorene SSD) quantify concentration-dependent effects across species . Pair with bootstrapping to estimate confidence intervals for HC5 (hazardous concentration for 5% of species) .

How can the FINER criteria improve research question formulation for mechanistic studies?

Ensure questions are F easible (e.g., lab resources for high-pressure reactions), I nteresting (e.g., elucidating hydrogenation pathways), N ovel (e.g., comparing this compound to non-hydrogenated analogs), E thical (avoiding vertebrate toxicity tests where alternatives exist), and R elevant (addressing EPA priority pollutants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.